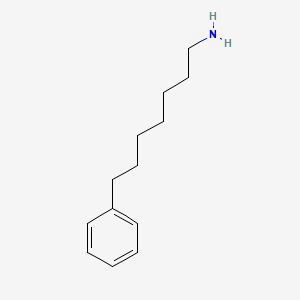

7-Phenylheptan-1-amine

説明

7-Phenylheptan-1-amine (C₁₃H₂₁N; molecular weight: 191.32 g/mol) is a primary amine featuring a seven-carbon aliphatic chain terminated by a phenyl group at the seventh position. It is widely utilized as a synthetic intermediate in medicinal chemistry, particularly in the preparation of amide derivatives and guanidine-based compounds for drug discovery . For instance, it reacts with carboxylic acids (e.g., 2-phenylacetic acid) to form acetamides under standard N-acylation conditions, achieving yields of ~60% .

特性

IUPAC Name |

7-phenylheptan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,1-3,5,8-9,12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFFKDHHNGBVFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

-

Grignard Reaction: : One common method to synthesize 7-Phenylheptan-1-amine involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from bromobenzene and magnesium in dry ether. The Grignard reagent is then reacted with 1-bromoheptane to form 7-phenylheptane. Subsequent amination of 7-phenylheptane using ammonia or an amine source under high pressure and temperature yields 7-Phenylheptan-1-amine.

-

Reductive Amination: : Another method involves the reductive amination of 7-phenylheptanal. This process uses a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon to convert the aldehyde group to an amine.

Industrial Production Methods

Industrial production of 7-Phenylheptan-1-amine typically involves large-scale versions of the aforementioned synthetic routes. The processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.

化学反応の分析

Alkylation Reactions

Primary amines undergo alkylation with alkyl halides, but over-alkylation is common due to competing nucleophilic pathways. For 7-phenylheptan-1-amine:

-

Example : Reaction with methyl iodide (CH₃I) in a 2:1 amine-to-alkylating agent ratio yields a tertiary amine (N,N-dimethyl-7-phenylheptan-1-amine) alongside ammonium salt byproducts. Excess methyl iodide and Hünig’s base (N,N-diisopropylethylamine) suppress HI accumulation, favoring quaternary ammonium salt formation .

-

Mechanism :

Steric hindrance from the phenyl group limits further alkylation, stabilizing the tertiary/quaternary products .

Acylation Reactions

The amine reacts with acylating agents (e.g., acid chlorides or anhydrides) to form amides:

-

Example : Treatment with acetyl chloride (CH₃COCl) produces N-(7-phenylheptyl)acetamide:

This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by deprotonation .

Hofmann Elimination

Quaternary ammonium salts derived from 7-phenylheptan-1-amine undergo elimination to form alkenes:

-

Procedure : Exhaustive methylation with CH₃I forms a quaternary ammonium iodide salt. Heating with a strong base (e.g., Ag₂O) induces elimination:

-

Product Selectivity : Steric bulk of the ammonium group favors anti-Zaitsev (Hofmann) elimination, yielding the less substituted alkene (1-phenylheptene) .

Schiff Base Formation

The amine condenses with aldehydes/ketones to form imines:

-

Example : Reaction with benzaldehyde (C₆H₅CHO) generates an N-(7-phenylheptyl)benzylidenimine:

Acid catalysis accelerates dehydration, stabilizing the imine product .

Salt Formation and Acid-Base Behavior

7-Phenylheptan-1-amine acts as a Brønsted base, forming stable ammonium salts with acids:

-

Example : Reaction with HCl yields 7-phenylheptan-1-ammonium chloride:

The ammonium salt is water-soluble and regenerates the free amine under basic conditions .

Derivatization in Medicinal Chemistry

7-Phenylheptan-1-amine derivatives are key intermediates in drug discovery:

科学的研究の応用

Medicinal Chemistry

Pharmacological Potential

Research indicates that 7-Phenylheptan-1-amine may exhibit significant pharmacological activities. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development. Specifically, studies have shown that compounds similar to 7-Phenylheptan-1-amine can influence neurotransmitter systems, which could lead to treatments for neurological disorders.

Case Study: Neuroprotective Effects

A study highlighted the neuroprotective effects of phenylalkylamines, including 7-Phenylheptan-1-amine, in models of neurodegenerative diseases. The compound was found to modulate pathways associated with oxidative stress and inflammation, suggesting its potential as a therapeutic agent in conditions like Alzheimer's disease and Parkinson's disease .

Organic Synthesis

Catalytic Applications

7-Phenylheptan-1-amine serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for synthesizing complex molecules. For instance, it can participate in nickel-catalyzed reactions to form protected dialkyl carbinamines from α-amino acids, showcasing its utility in creating chiral compounds efficiently .

Table: Comparison of Synthetic Routes Using 7-Phenylheptan-1-amine

| Reaction Type | Yield (%) | Enantioselectivity (%) | Reference |

|---|---|---|---|

| Nickel-catalyzed coupling | 72 | 81 | |

| One-pot synthesis from α-amino acids | 40 | >99 | |

| Synthesis of chiral intermediates | Varies | >95 |

Materials Science

Functional Materials Development

The hydrophobic and hydrophilic balance of 7-Phenylheptan-1-amine makes it suitable for developing functional materials. Its incorporation into polymer matrices can enhance the properties of materials used in coatings and adhesives. This adaptability is crucial for creating materials that require specific performance characteristics under various environmental conditions .

Case Study: Polymer Composites

Research has demonstrated that incorporating amines like 7-Phenylheptan-1-amine into glycidyl methacrylate-based microspheres improves their thermal stability and mechanical properties. These modifications are essential for applications in drug delivery systems and as scaffolds in tissue engineering .

作用機序

The mechanism by which 7-Phenylheptan-1-amine exerts its effects depends on its interaction with molecular targets. As an amine, it can form hydrogen bonds and ionic interactions with proteins, potentially modulating their activity. It may also act as a precursor to bioactive compounds that interact with specific receptors or enzymes, influencing cellular pathways and physiological responses.

類似化合物との比較

Structural and Physicochemical Comparisons

Research Findings and Limitations

- Synthetic Yields : 7-Phenylheptan-1-amine achieves consistent yields (~60%) in amidation, outperforming brominated analogs in stability but lagging in reactivity .

- Solubility Trade-offs: Phenoxy derivatives (e.g., 7-phenoxyheptan-1-amine) improve aqueous solubility but require harsher conditions for functionalization compared to phenyl analogs .

- Structural Rigidity : Branched amines (e.g., 2,2-diphenylethan-1-amine) offer steric advantages but limit conformational flexibility in drug design .

生物活性

7-Phenylheptan-1-amine, a compound with the molecular formula CHN, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, supported by relevant research findings, synthesis methods, and case studies.

Chemical Structure and Properties

7-Phenylheptan-1-amine consists of a heptane backbone with a phenyl group attached to the seventh carbon and an amine functional group at the first position. Its structural characteristics suggest potential interactions with various biological targets.

1. Antimicrobial Properties

Preliminary studies indicate that compounds similar to 7-Phenylheptan-1-amine exhibit significant antimicrobial activity. For instance, derivatives containing amine groups have been shown to inhibit bacterial growth effectively. This activity is attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

2. Inhibition of Enzymatic Activity

Research has highlighted the role of 7-Phenylheptan-1-amine as an inhibitor of certain enzymes:

- Phospholipase A2 (PLA2) : Studies demonstrate that fluorinated derivatives of 7-Phenylheptan-1-amine can selectively inhibit group VIA Ca-independent phospholipase A2 (iPLA2), which is crucial in inflammatory processes. The binding affinity of these compounds was assessed using deuterium exchange mass spectrometry (DXMS), revealing significant interactions at the active site .

| Compound | Inhibition Potency (IC) | Target Enzyme |

|---|---|---|

| FKGK11 | 0.0073 µM | GVIA iPLA2 |

| PHFK | Not specified | iPLA2 |

3. Neurotransmitter Modulation

The compound is also linked to the modulation of neurotransmitter release through its interaction with diacylglycerol lipases (DAGLs). DAGLs are responsible for producing 2-arachidonoylglycerol (2-AG), a key signaling lipid that influences synaptic plasticity and inflammatory responses . The inhibition of DAGL activity by 7-Phenylheptan-1-amine derivatives could provide insights into therapeutic strategies for neurological disorders.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 7-Phenylheptan-1-amine against various bacterial strains. Results indicated a significant reduction in bacterial viability, suggesting its potential as an antimicrobial agent.

Study on Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers synthesized several derivatives of 7-Phenylheptan-1-amine and tested their inhibitory effects on iPLA2. The findings revealed that specific modifications to the compound's structure enhanced its binding affinity and selectivity towards iPLA2, indicating a promising direction for drug development .

Synthesis Methods

The synthesis of 7-Phenylheptan-1-amine can be achieved through several methods, including:

Q & A

Q. How can researchers ensure adherence to IUPAC nomenclature and reproducibility guidelines in publications?

- Methodological Answer : Use ChemDraw or PubChem’s IUPAC naming tool for standardization. In methods sections, specify equipment models (e.g., Bruker Avance III HD 400 MHz NMR) and reagent lot numbers. Follow the Beilstein Journal’s guidelines for experimental detail thresholds (e.g., ≥3 replicates for kinetic studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。